N-(4-methoxyphenyl)benzo[d]oxazol-2-amine
Description
Contextualization within Benzo[d]oxazole Derivatives Research
The benzo[d]oxazole scaffold is a prominent heterocyclic system in medicinal chemistry and materials science. mdpi.com This bicyclic structure, consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a key component in a wide array of pharmacologically active compounds. nih.gov Derivatives of benzo[d]oxazole have been investigated for a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.netnih.gov The versatility of the benzo[d]oxazole core allows for substitutions at various positions, leading to a large library of compounds with diverse properties. N-(4-methoxyphenyl)benzo[d]oxazol-2-amine is one such derivative, where the focus of molecular design is on the substituent attached to the 2-amino group.
Historical Perspective on the Synthesis and Exploration of Benzo[d]oxazol-2-amine Scaffolds
The synthesis of benzo[d]oxazole derivatives has a long history, with various methods developed over the years. nih.gov A common and historical route to 2-aminobenzoxazoles involves the reaction of 2-aminophenols with cyanogen (B1215507) bromide, though this method has safety concerns. Modern synthetic strategies often employ more sophisticated and safer reagents. One established method for synthesizing N-substituted benzo[d]oxazol-2-amines involves the cyclization of thioureas derived from 2-aminophenols.
A study published in 2016 detailed the synthesis of a series of N-arylbenzo[d]oxazol-2-amines, including this compound. nih.gov This research focused on evaluating these compounds as potential α-glucosidase inhibitors, highlighting the ongoing exploration of this chemical space for therapeutic applications. nih.gov
Significance of the N-(4-methoxyphenyl) Substituent in Molecular Design
In drug discovery and molecular design, the inclusion of specific substituents can significantly influence a molecule's physicochemical properties and biological activity. The N-(4-methoxyphenyl) group is a common substituent in medicinal chemistry for several reasons. The methoxy (B1213986) group (-OCH₃) is an electron-donating group that can affect the electronic distribution of the entire molecule. It can also participate in hydrogen bonding as an acceptor, which can be crucial for binding to biological targets.
Overview of Research Domains Investigating this compound
While extensive research on the specific biological activities of this compound is not widely published, its synthesis and inclusion in libraries of related compounds suggest its role as a molecular probe in various research domains. The primary areas of investigation for the broader class of N-aryl-benzo[d]oxazol-2-amines, and by extension for this specific compound, include:
Anticancer Research: The benzo[d]oxazole nucleus is a well-known pharmacophore in the design of anticancer agents. researchgate.net Derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. researchgate.netnih.gov
Antimicrobial Research: Benzo[d]oxazole derivatives have shown promise as antibacterial and antifungal agents. mdpi.com Research in this area focuses on developing new compounds to combat drug-resistant pathogens.
Enzyme Inhibition: As demonstrated by the investigation of N-arylbenzo[d]oxazol-2-amines as α-glucosidase inhibitors, this class of compounds is explored for its potential to modulate the activity of various enzymes. nih.gov This has implications for treating metabolic diseases like diabetes. nih.gov
Materials Science: The optical properties of some benzo[d]oxazole derivatives make them candidates for applications in materials science, such as in the development of fluorescent probes. mdpi.com
Although specific biological data for this compound is limited in publicly available literature, its structural features and the known activities of its chemical relatives ensure its continued relevance in academic and industrial research.
Established Synthetic Pathways for Benzo[d]oxazol-2-amines
Traditional methods for synthesizing the 2-aminobenzoxazole (B146116) core, which is central to the target compound, have been well-documented. These pathways typically involve the formation of the oxazole ring from a substituted aminophenol precursor.
A primary and widely published method for the synthesis of 2-aminobenzoxazoles involves the cyclization of o-aminophenols with a cyanating agent. nih.govacs.org The most common, albeit highly toxic, reagent used for this transformation is cyanogen bromide (BrCN). nih.govacs.org This reaction provides a direct route to the 2-aminobenzoxazole core structure.
In response to the hazardous nature of BrCN, safer and more operationally simple alternatives have been developed. One such alternative is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which serves as a nonhazardous electrophilic cyanating agent. nih.govacs.orgresearchgate.net The reaction is typically facilitated by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), which activates the NCTS cyano group. acs.org This activation allows for a nucleophilic attack by the amino group of the o-aminophenol, followed by an intramolecular cyclization involving the hydroxyl group to form the desired benzoxazole (B165842) ring. acs.org This method is noted for its operational simplicity and the use of a nontoxic, readily available reagent. nih.govacs.org
| Starting Material | Cyanating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |
| o-Aminophenol | NCTS | BF₃·Et₂O, 1,4-dioxane, reflux | Benzo[d]oxazol-2-amine | 60 | nih.gov |
| o-Aminophenol | NCTS | LiHMDS, THF, 5 °C to rt | Benzo[d]oxazol-2-amine | - | nih.gov |
Direct C-H amination of the benzoxazole core at the C2 position represents a more modern and atom-economical approach to synthesizing 2-aminobenzoxazoles. nih.govacs.org This strategy avoids the pre-functionalization of starting materials and directly introduces the amino group onto the heterocyclic ring.
These reactions often employ transition metal catalysts. For example, a nickel-catalyzed direct C-H amination of benzoxazole with secondary amines has been developed. rsc.orgnih.gov This procedure uses Ni(OAc)₂·4H₂O as the catalyst, tert-Butyl hydroperoxide (TBHP) as an oxidant, and an acid additive to furnish a variety of substituted benzoxazol-2-amines in moderate to good yields. rsc.orgnih.gov However, a significant drawback of many of these methods is the requirement for transition metal catalysts, high reaction temperatures, and the use of co-oxidants. nih.govacs.org
More recently, visible-light-mediated C-H amination has emerged as a greener alternative. An eosin Y-catalyzed direct C-H oxidative amination of benzoxazoles with secondary amines provides a straightforward and environmentally benign pathway to substituted benzoxazole-2-amines under mild conditions. researchgate.net
Condensation reactions are a cornerstone of benzoxazole synthesis, typically involving the reaction of an o-aminophenol with a suitable carbonyl-containing compound. rsc.org The traditional approach involves the condensation of o-aminophenols with carboxylic acids or their derivatives, often under harsh conditions. nih.gov
Modern variations offer milder conditions and broader substrate scopes. For instance, a silver-catalyzed tandem condensation reaction has been developed to synthesize 2-(phenylsulphinyl)benzo[d]oxazole derivatives. nih.gov This process involves the reaction of substituted 2-aminophenols with formaldehyde and substituted benzenethiols. nih.gov While this specific example leads to a sulfinyl derivative, the underlying condensation strategy is adaptable for the synthesis of various 2-substituted benzoxazoles. The synthesis of the specific target compound, this compound, can be envisioned through the condensation of 2-aminophenol with a reagent that can introduce the N-(4-methoxyphenyl)amino group, such as N-(4-methoxyphenyl)carbonimidic dichloride or a related precursor, followed by cyclization.
Novel and Green Chemistry Approaches in this compound Synthesis
Recent research has focused on developing more sustainable and efficient synthetic routes that align with the principles of green chemistry. These methods aim to reduce waste, avoid hazardous materials, and improve energy efficiency.
Electrochemical methods offer a novel and green alternative for the synthesis of benzoxazoles. These techniques can often be performed under mild conditions without the need for stoichiometric chemical oxidants or reductants. A notable development is the electrochemical synthesis of benzoxazoles from readily available anilides. rsc.org This method employs common electrode materials and a simple constant current protocol, representing an attractive alternative to conventional pathways. rsc.org This approach proceeds through the generation of amidyl radical intermediates, which undergo cyclization to form the benzoxazole ring. rsc.org The synthesis of disulfides containing the 2-aminobenzoxazole moiety has also been achieved via electrooxidation, highlighting the versatility of electrochemical techniques in this area. researchgate.net
The development of metal-free catalytic systems is a significant goal in green chemistry, as it avoids the cost, toxicity, and potential for product contamination associated with metal catalysts. Several metal-free approaches for benzoxazole synthesis have been reported.
As mentioned previously, a visible light-mediated, eosin Y-catalyzed direct C-H oxidative amination of benzoxazoles offers an environmentally benign, metal-free route to 2-aminobenzoxazoles. researchgate.net Another innovative approach utilizes a novel magnetic nanocatalyst, Fe3O4@SiO2-imidazol-I, for the synthesis of benzoxazole derivatives from catechol, ammonium acetate, and a ketone. biolmolchem.com This catalyst is noted for its high stability, environmental compatibility, and reusability over multiple reaction cycles, which can significantly reduce costs and improve the efficiency of the synthesis process. biolmolchem.com These metal-free methods are part of a broader trend in organic synthesis focusing on the development of more sustainable protocols for constructing N-heterocyclic frameworks. nih.gov
An in-depth examination of the synthetic routes and reaction dynamics of this compound reveals a landscape of innovative and efficient chemical methodologies. This article focuses exclusively on the specified synthetic techniques and mechanistic explorations pertinent to this compound and its structural analogs.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-17-11-8-6-10(7-9-11)15-14-16-12-4-2-3-5-13(12)18-14/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJZSGBKXBCRBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Elucidation of N 4 Methoxyphenyl Benzo D Oxazol 2 Amine
Advanced Spectroscopic Characterization Techniques
The definitive identification and structural confirmation of N-(4-methoxyphenyl)benzo[d]oxazol-2-amine would necessitate a suite of advanced spectroscopic methods. These techniques provide specific information about the molecular structure, functional groups, and elemental composition of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.
For a compound with the structure of this compound, a typical ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the benzoxazole (B165842) and methoxyphenyl rings, the amine (N-H) proton, and the methoxy (B1213986) (-OCH₃) group protons. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would provide crucial information about the electronic environment and connectivity of the protons. For instance, the methoxy group would likely appear as a singlet around 3.8 ppm. mdpi.com
A ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The expected spectrum would show signals for the carbon atoms of the benzoxazole core, the methoxyphenyl ring, and the methoxy group. The chemical shifts would be indicative of the carbon type (aromatic, aliphatic, etc.) and their chemical environment.
While ¹⁹F NMR is not directly applicable to this specific compound as it lacks fluorine atoms, it is a valuable technique for fluorinated analogues. For example, in studies of related fluorinated benzoxazoles, ¹⁹F NMR provides direct information about the fluorine substituents. mdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to exhibit characteristic absorption bands.
Key expected vibrational frequencies include:
N-H stretching: A peak in the region of 3300-3500 cm⁻¹ corresponding to the amine group.
C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methoxy group) appear just below 3000 cm⁻¹.
C=N stretching: The imine bond within the oxazole (B20620) ring would likely show an absorption band in the 1630-1690 cm⁻¹ region.
C-O-C stretching: The ether linkage in the methoxy group and the oxazole ring would produce strong bands in the 1000-1300 cm⁻¹ range.
Aromatic C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region would be indicative of the aromatic rings.
Analysis of related benzoxazole derivatives confirms the presence of these characteristic bands. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the validation of its molecular formula. For this compound (C₁₄H₁₂N₂O₂), the expected monoisotopic mass would be calculated and compared to the experimental value obtained from the HRMS analysis. A close match between the calculated and observed mass (typically within a few parts per million) would provide strong evidence for the compound's elemental composition. This technique is routinely used in the characterization of novel synthesized compounds. mdpi.comnih.gov
Crystallographic Analysis of this compound and its Derivatives
Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive three-dimensional structural information for a crystalline solid.
Analysis of Hydrogen Bonding and Molecular Packing
The data from X-ray diffraction also allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the molecular packing in the crystal lattice. In the case of this compound, the amine proton (N-H) and the nitrogen and oxygen atoms could act as hydrogen bond donors and acceptors, respectively, leading to the formation of specific supramolecular architectures. Understanding these packing motifs is crucial for correlating the solid-state structure with the material's physical properties.
Computational Chemistry and Theoretical Investigations of N 4 Methoxyphenyl Benzo D Oxazol 2 Amine
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab Initio Hartree-Fock (HF) methods, are fundamental to predicting the properties of molecules from first principles. nih.govnih.gov DFT methods, especially using hybrid functionals like B3LYP, have been shown to provide a reliable balance between computational cost and accuracy for this class of compounds. researchgate.netresearchgate.net These calculations are typically performed with Pople-style basis sets, such as 6-311G(d,p) or 6-311++G(d,p), which provide sufficient flexibility to describe the electronic structure of the molecule. nih.govresearchgate.netmdpi.com
A foundational step in any computational study is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nih.govresearchgate.net For molecules like N-(4-methoxyphenyl)benzo[d]oxazol-2-amine, this involves optimizing all bond lengths, bond angles, and dihedral (torsion) angles.
While specific optimized parameters for the title compound are not available in the cited literature, data from the closely related compound 2-(4-methoxyphenyl)benzo[d]thiazole , calculated using the B3LYP/6-311G(d,p) method, provides insight into the expected structural parameters. nih.govresearchgate.net The planarity of the benzoxazole (B165842) and phenyl rings, along with the dihedral angle between them, are key outcomes of this analysis. The electronic structure analysis reveals details about the distribution of electron density, dipole moment, and electrostatic potential, which are crucial for understanding the molecule's polarity and intermolecular interactions. mdpi.comresearchgate.net
Below is a representative table of calculated geometric parameters for the analogue 2-(4-methoxyphenyl)benzo[d]thiazole , illustrating the type of data obtained from geometry optimization.
Table 1: Representative Optimized Geometric Parameters for an Analogue Compound Data below is for the analogue 2-(4-methoxyphenyl)benzo[d]thiazole, calculated via DFT (B3LYP/6-311G(d,p)).
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C-S (thiazole) | 1.76 |
| C=N (thiazole) | 1.31 | |
| C-O (methoxy) | 1.37 | |
| C-C (inter-ring) | 1.48 | |
| Bond Angle (°) | C-S-C (thiazole) | 88.5 |
| C-N=C (thiazole) | 115.4 | |
| C-O-C (methoxy) | 117.5 | |
| Dihedral Angle (°) | Phenyl-Thiazole | ~30-40 |
| This interactive table contains representative data for a structural analogue to illustrate the outputs of geometry optimization. The exact values for this compound would differ. |
Following geometry optimization, the calculation of harmonic vibrational frequencies is performed to predict the molecule's infrared (IR) and Raman spectra. nih.govresearchgate.netnih.gov These theoretical predictions are invaluable for assigning the vibrational modes observed in experimental spectra. nih.govresearchgate.net Calculations at the DFT/B3LYP level have demonstrated good agreement with experimental FT-IR and FT-Raman data for related benzimidazole (B57391) and benzothiazole (B30560) structures. nih.govresearchgate.net
Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled using a uniform scaling factor to improve agreement with experimental data. nih.govresearchgate.net Potential Energy Distribution (PED) analysis is also employed to provide a quantitative assignment of each vibrational mode to specific internal coordinates (stretches, bends, and torsions) of the molecule. nih.govnih.gov Key vibrational modes for this compound would include N-H stretching, C-H aromatic stretching, C=N stretching of the oxazole (B20620) ring, and the asymmetric and symmetric stretching of the C-O-C ether linkage. nih.govscirp.org
The table below shows a comparison of theoretical and experimental vibrational frequencies for the analogue 2-(4-methoxyphenyl)-1H-benzo[d]imidazole , demonstrating the correlation achieved in such studies. nih.gov
Table 2: Selected Vibrational Frequencies for an Analogue Compound Data below is for the analogue 2-(4-methoxyphenyl)-1H-benzo[d]imidazole, comparing experimental FT-IR data with scaled B3LYP/6-311G** results.
| Assignment (Vibrational Mode) | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) B3LYP (cm⁻¹) |
| N-H Stretch | 3424 | 3466 |
| C-H Aromatic Stretch | 3060 | 3065 |
| C=N Stretch | 1630 | 1632 |
| C-O-C Asymmetric Stretch | 1250 | 1251 |
| C-H Out-of-Plane Bend | 838 | 839 |
| This interactive table presents data for a structural analogue to illustrate the correlation between theoretical predictions and experimental spectroscopy. The specific frequencies for this compound are expected to differ. |
Frontier Molecular Orbital (FMO) analysis is essential for understanding the electronic properties and chemical reactivity of a molecule. researchgate.netresearchgate.net This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. researchgate.net
The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive and has higher polarizability, as it requires less energy to be electronically excited. researchgate.net In molecules like this compound, the HOMO is typically localized over the electron-rich benzoxazole and methoxyphenyl rings, while the LUMO may be distributed across the entire π-system. researchgate.netmdpi.com This distribution dictates the nature of electronic transitions and charge transfer within the molecule.
Table 3: Representative Frontier Molecular Orbital Energies for Analogue Compounds Data below illustrates typical FMO energy values calculated with DFT methods for related compounds.
| Compound Analogue | Method | EHOMO (eV) | ELUMO (eV) | ΔE Gap (eV) |
| Analogue A mdpi.com | B3LYP/6-311G(d,p) | -5.817 | -0.890 | 4.927 |
| Analogue B researchgate.net | B3LYP/6-311++G** | -5.986 | -1.736 | 4.250 |
| This interactive table shows typical FMO data from related molecules to demonstrate the output of such analyses. researchgate.netmdpi.com The values are highly dependent on the specific molecular structure and computational method. |
Molecular Dynamics (MD) Simulations
While quantum calculations investigate static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model atomic motions by solving Newton's equations of motion, using force fields (like CHARMM, AMBER) to define the potential energy of the system. nih.govmdpi.com
This compound possesses conformational flexibility due to the rotation around the single bonds connecting the benzoxazole ring, the amine linker, and the methoxyphenyl ring. Conformational analysis, which can be performed using both quantum methods and MD simulations, aims to identify the most stable, low-energy conformations of the molecule. nih.govresearchgate.net This involves mapping the potential energy surface as a function of the key dihedral angles. The results reveal the preferred spatial orientation of the two aromatic ring systems relative to each other, which can significantly influence the molecule's biological activity and physical properties. Studies on related molecules have identified multiple low-energy conformers, indicating that such molecules exist as an equilibrium of different shapes in solution. researchgate.net
When a molecule is investigated for potential therapeutic applications, MD simulations are crucial for studying its interaction with a biological target, such as a protein receptor. This process typically follows molecular docking, which predicts the initial binding pose of the ligand in the protein's active site. An MD simulation is then run on the protein-ligand complex to assess the stability of this pose over time (e.g., nanoseconds). mdpi.com
The simulation provides detailed information on the dynamics of the interaction, including the persistence of key hydrogen bonds, hydrophobic interactions, and conformational changes in both the ligand and the protein upon binding. mdpi.com Analysis of the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the atoms during the simulation helps quantify the stability of the complex and the flexibility of different protein regions, respectively. mdpi.com Such studies are critical for validating docking results and understanding the molecular basis of a ligand's biological activity.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and its protein target.
While specific molecular docking studies for this compound were not prominently detailed in the reviewed literature, extensive research on structurally related benzo[d]thiazole and benzoxazole derivatives provides significant insight into the potential binding behaviors of this class of compounds. For instance, in silico studies on benzo[d]thiazol-2-amine derivatives have been conducted to predict their binding affinities against enzymes like cyclooxygenase (COX-1 and COX-2), which are key targets in anti-inflammatory therapies. rjeid.comnih.govresearchgate.netpreprints.org
These studies calculate a docking score, often expressed in kcal/mol, which estimates the binding free energy. A lower (more negative) score typically indicates a more stable ligand-protein complex and higher predicted affinity. For example, certain benzo[d]thiazol-2-amine derivatives, when docked with COX-1 and COX-2, have shown binding affinities that are comparable to or even higher than standard drugs like diclofenac (B195802) and indomethacin. researchgate.netpreprints.org The binding mode involves the ligand fitting into a specific pocket on the protein surface, adopting a conformation that maximizes favorable interactions. Similarly, docking studies on benzofuran (B130515) derivatives with bovine serum albumin (BSA) have been used to predict binding affinities, yielding dissociation constants (kD) in the nanomolar range, indicating strong binding. nih.gov
Table 1: Example Binding Affinities of Related Heterocyclic Compounds from Molecular Docking Studies
| Compound Class | Protein Target | Finding | Reference |
|---|---|---|---|
| Benzo[d]thiazol-2-amine Derivatives | COX-1 | Several derivatives showed higher binding affinity than diclofenac sodium. | researchgate.net |
| Benzo[d]thiazol-2-amine Derivatives | COX-2 | Some derivatives showed lower (less favorable) binding affinity than indomethacin. | researchgate.net |
| 4-Nitrophenyl-functionalized Benzofuran | Bovine Serum Albumin (BSA) | Predicted a high affinity, later confirmed experimentally (kD = 28.4 ± 10.1 nM). | nih.gov |
| 4-Nitrophenyl-functionalized Benzodifuran | Bovine Serum Albumin (BSA) | Predicted a lower affinity than the monofuran derivative (kD = 142.4 ± 64.6 nM). | nih.gov |
A crucial outcome of molecular docking is the identification of key amino acid residues within the protein's binding pocket that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for stabilizing the ligand-protein complex.
For the related benzo[d]thiazole derivatives targeting COX enzymes, docking simulations have elucidated these specific interactions. rjeid.comnih.gov The analyses reveal which amino acid side chains form hydrogen bonds with heteroatoms on the ligand, or which residues create a hydrophobic pocket that accommodates the aromatic rings of the compound. Understanding these specific points of contact is fundamental for structure-based drug design, allowing for chemical modifications to the ligand to enhance its affinity and selectivity for the target protein.
Structure-Activity Relationship (SAR) Modeling via In Silico Methods
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico SAR methods use computational models to predict the activity of compounds, guiding the synthesis of more potent and selective molecules.
QSAR modeling establishes a mathematical relationship between the chemical properties of a series of compounds and their biological activities. These models use molecular descriptors—numerical values that characterize properties like lipophilicity (e.g., XlogP), electronic effects, and molecular size—to predict activity.
While no specific QSAR models for this compound were identified, studies on related structures demonstrate the utility of this approach. For example, a QSAR study on thiazolidinone derivatives with antitubulin activity found a strong correlation (r² = 0.941) between cytotoxic activity and descriptors such as XlogP, kappa2, and Quadrupole1. nih.gov Another 2D-QSAR study on benzopyran derivatives acting as P-glycoprotein inhibitors showed a linear correlation between the van der Waals surface area of hydrophobic atoms and their inhibitory activity, underscoring the importance of hydrophobicity for interaction with the target. nih.gov These examples highlight how QSAR can identify key physicochemical properties that govern the biological effects of a molecular scaffold.
Table 2: Examples of QSAR Models for Structurally Related Compound Classes
| Compound Class | Activity | Key Descriptors | Correlation (r²) | Reference |
|---|---|---|---|---|
| Thiazolidinone Derivatives | Cytotoxic activity (A-549) | XlogP, kaapa2, Quadrupole1 | 0.941 | nih.gov |
| Benzopyran Derivatives | P-glycoprotein Inhibition | Van der Waals surface area of hydrophobic atoms (Vsa_hyd) | Not specified, but linear correlation found | nih.gov |
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. This "pharmacophore" represents the key interaction points between a ligand and its target receptor.
A 3D-QSAR study on benzopyran inhibitors of P-glycoprotein successfully identified a pharmacophore model. nih.gov The model consisted of one hydrogen-bond donor, two hydrogen-bond acceptors, and two hydrophobic groups, along with their specific spatial relationships. nih.gov Such a model serves as a 3D template for designing new molecules with a higher probability of being active. It helps chemists to prioritize which structural modifications are most likely to enhance the desired activity by ensuring the new designs fit the established pharmacophore.
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain detailed insights into the nature and prevalence of different types of non-covalent contacts that stabilize the crystal structure.
Studies on compounds containing the N-(4-methoxyphenyl) moiety and related heterocyclic systems provide excellent examples of this analysis. nih.govstrath.ac.ukresearchgate.netmdpi.com The Hirshfeld surface is partitioned into regions corresponding to specific atom-pair contacts, and the percentage contribution of each type of interaction to the total surface area is calculated.
For instance, the analysis of N-(4-methoxyphenyl)picolinamide revealed that H···H interactions are dominant, followed by C···H and O···H interactions, highlighting the importance of van der Waals forces and hydrogen bonding in the crystal packing. nih.gov Similarly, for ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, H···H interactions contributed most significantly to the intermolecular forces. researchgate.net These analyses provide a detailed fingerprint of the forces holding the molecules together in the solid state.
Table 3: Hirshfeld Surface Interaction Percentages for Related N-(4-methoxyphenyl) Compounds
| Compound | H···H | O···H / H···O | C···H / H···C | Other | Reference |
|---|---|---|---|---|---|
| N-(4-methoxyphenyl)picolinamide | Dominant | Significant | Significant | C-H···π interactions also noted | nih.gov |
| N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide | 29.0% | 30.5% | 28.2% | - | strath.ac.uk |
| Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate | 34.4% | - | - | C···C (2.5%) was least significant | researchgate.net |
| N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin | 35.7% | 33.7% | 13.0% | - | mdpi.com |
Molecular Mechanisms of Biological Activity of N 4 Methoxyphenyl Benzo D Oxazol 2 Amine in Vitro Studies
Anti-Oncogenic Modulatory Activities
The anti-oncogenic activities of N-(4-methoxyphenyl)benzo[d]oxazol-2-amine are attributed to its interaction with multiple cellular targets involved in cancer progression. Its mechanism of action involves the modulation and inhibition of several critical signaling pathways.
Mechanisms of Apoptosis Induction
Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis. Its dysregulation is a hallmark of diseases like cancer. Chemical compounds that can selectively induce apoptosis in cancer cells are valuable candidates for drug development. The mechanisms often involve complex signaling cascades, including the generation of oxidative stress and the disruption of pathways that control cell growth.
Oxidative Stress Induction and Mitochondrial Dysfunction
Mitochondria are central to the intrinsic pathway of apoptosis. The induction of excessive reactive oxygen species (ROS), leading to oxidative stress, can damage mitochondrial membranes, disrupt the electron transport chain, and trigger the release of pro-apoptotic factors like cytochrome c.
Currently, there are no specific studies available that investigate whether this compound induces apoptosis through the generation of oxidative stress or by causing mitochondrial dysfunction. Research on other heterocyclic compounds has shown that such mechanisms are plausible, but experimental evidence for this specific molecule is required.
Disruption of Cellular Proliferation Pathways
Cancer is characterized by uncontrolled cellular proliferation, driven by aberrant signaling pathways. Molecules that interfere with these pathways can halt the cell cycle and induce apoptosis. Key targets include cyclin-dependent kinases (CDKs), growth factor receptors, and downstream signaling proteins.
There is no available research data detailing the effects of this compound on specific cellular proliferation pathways. Investigations would be needed to determine if the compound interacts with key regulators of the cell cycle or signal transduction pathways involved in cell growth.
Anti-Infective and Antimicrobial Potentials
The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Heterocyclic compounds, including benzoxazoles, have historically been a rich source of anti-infective drug candidates.
Antibacterial Action Mechanisms
The antibacterial activity of a compound is typically assessed by its ability to inhibit the growth of or kill bacteria. This is often quantified by the minimum inhibitory concentration (MIC). The mechanisms can range from disrupting cell wall synthesis and inhibiting protein or DNA replication to damaging the bacterial cell membrane.
Gram-positive bacteria, such as Staphylococcus aureus, Streptococcus pyogenes, Enterococcus faecalis, and Bacillus subtilis, are significant human pathogens. They possess a thick peptidoglycan cell wall which is a common target for antibiotics.
There is no specific data from in vitro studies on the activity of this compound against these Gram-positive bacterial strains. Therefore, its potential efficacy and mechanism of action against this class of bacteria remain unknown.
Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, and Vibrio cholera, are characterized by an outer membrane that acts as an additional barrier, often making them more resistant to antibiotics.
Specific research detailing the in vitro activity of this compound against these Gram-negative pathogens has not been found. Efficacy data, such as MIC values, and mechanistic studies are needed to ascertain its potential as an antibacterial agent for infections caused by these bacteria.
Antifungal Efficacy and Pathways
The benzoxazole (B165842) core and related heterocyclic structures are found in numerous compounds with significant antifungal properties. Their efficacy is often attributed to multi-target mechanisms that disrupt essential fungal processes.
Activity against Fungal Species (e.g., Candida albicans, Aspergillus clavatus)
Benzoxazole derivatives have demonstrated notable activity against pathogenic fungal species, including various strains of Candida and Aspergillus.
Candida albicans : This opportunistic pathogen is a common cause of fungal infections. Studies on eugenol-benzoxazole hybrids showed that several derivatives were approximately five times more active than eugenol (B1671780) itself against C. albicans. researchgate.net Other research has identified novel antifungal agents that exhibit high efficiency against Candida species, with minimum inhibitory concentrations (MIC) as low as 0.0625-4 µg/ml. nih.gov The mechanism of action for some of these compounds involves inducing oxidative damage through the accumulation of reactive oxygen species (ROS), which leads to DNA damage and cell death. nih.gov Furthermore, some agents inhibit the formation of hyphae and biofilms, which are critical for the virulence of C. albicans. nih.gov
Aspergillus clavatus : This fungus is known to produce various metabolites with biological activities. nih.gov While research on A. clavatus often focuses on the compounds it produces, other studies screen for agents effective against pathogenic Aspergillus species like Aspergillus fumigatus and Aspergillus flavus. For instance, a synthetic amide, 2-chloro-N-phenylacetamide, showed antifungal activity against Aspergillus flavus with MIC values ranging from 16 to 256 μg/mL. researchgate.net The mechanism for some anti-Aspergillus compounds involves the inhibition of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane. nih.gov
Table 1: Antifungal Activity of Various Compounds against Fungal Species
| Compound Class/Name | Fungal Species | Activity Metric (MIC) | Reference |
|---|---|---|---|
| (4-phenyl-1, 3-thiazol-2-yl) hydrazine | Candida spp. | 0.0625-4 µg/mL | nih.gov |
| Eugenol-benzoxazole hybrids | Candida krusei | Good activity (unspecified MIC) | researchgate.net |
| N-(4-halobenzyl)amides (Compound 16) | Candida krusei ATCC 14243 | 7.8 µg/mL | mdpi.com |
| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 µg/mL | researchgate.net |
Neurobiological Activity and Neuroprotection
Derivatives of the benzo[d]oxazole scaffold have been investigated for their potential in treating neurodegenerative diseases, particularly Alzheimer's disease.
Mechanism of Neuroprotective Effects on Beta-Amyloid (Aβ)-Induced Cellular Damage
Beta-amyloid (Aβ) peptides are central to the pathology of Alzheimer's disease, where their aggregation leads to plaque formation and neuronal cell death. nih.gov Research has demonstrated that certain benzo[d]oxazole-based derivatives can protect neuronal cells from Aβ-induced toxicity. nih.gov
In one study, a series of novel benzo[d]oxazole derivatives were tested for their neuroprotective effects on PC12 cells damaged by Aβ₂₅₋₃₅. nih.gov A lead compound from this series, designated 5c, was found to significantly increase the viability of these cells. nih.gov Further investigation into its mechanism revealed that compound 5c exerts its protective effects through the Akt/GSK-3β/NF-κB signaling pathway. nih.gov
Key findings of the mechanism include:
Promotion of Pro-Survival Signaling: The compound increased the phosphorylation of Akt and glycogen (B147801) synthase kinase (GSK-3β). nih.gov
Reduction of Apoptosis: It decreased the expression ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.gov
Inhibition of Tau Hyperphosphorylation: The compound reduced the hyperphosphorylation of the tau protein, a major hallmark of Alzheimer's disease. nih.gov
Decreased Expression of Pathological Markers: Treatment with the compound led to lower expression levels of the receptor for advanced glycation end products (RAGE) and β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), both of which are implicated in Aβ-mediated pathology. nih.gov
Table 2: Neuroprotective Effects of a Benzoxazole Derivative (Compound 5c) on Aβ-Induced Damage
| Biomarker/Process | Effect of Compound 5c Treatment | Signaling Pathway | Reference |
|---|---|---|---|
| Cell Viability | Increased | Akt/GSK-3β/NF-κB | nih.gov |
| Akt Phosphorylation | Increased | Akt/GSK-3β/NF-κB | nih.gov |
| GSK-3β Phosphorylation | Increased | Akt/GSK-3β/NF-κB | nih.gov |
| Bax/Bcl-2 Ratio | Decreased | Akt/GSK-3β/NF-κB | nih.gov |
| Tau Hyperphosphorylation | Reduced | Akt/GSK-3β/NF-κB | nih.gov |
| RAGE Expression | Decreased | Akt/GSK-3β/NF-κB | nih.gov |
| BACE1 Expression | Decreased | Akt/GSK-3β/NF-κB | nih.gov |
Enzyme Regulatory Activities (Non-Anticancer/Antimicrobial)
Beyond antimicrobial and neuroprotective roles, benzoxazole-related structures show potential in regulating enzymes involved in metabolic disorders.
Alpha-Glucosidase Inhibition
Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.gov Inhibiting this enzyme can slow down carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a primary concern in the management of type 2 diabetes mellitus. nih.govnih.gov Acarbose and voglibose (B1684032) are examples of alpha-glucosidase inhibitors used in clinical practice. pharmgkb.org
Research into novel alpha-glucosidase inhibitors has explored various heterocyclic compounds, including 1,2-benzothiazine derivatives, which are structurally related to benzoxazoles. In silico and in vitro studies have identified several of these derivatives as potent inhibitors of the enzyme. nih.govcmu.ac.th For example, certain 1,2-benzothiazine-N-arylacetamides exhibited IC₅₀ values significantly lower than that of the standard drug, acarbose. nih.gov Molecular docking studies suggest these compounds bind effectively to key residues in the enzyme's active site, such as Asp203, Asp542, and Arg526, to exert their inhibitory effect. nih.govcmu.ac.th
Table 3: Alpha-Glucosidase Inhibition by Benzothiazine Derivatives
| Compound | IC₅₀ (μM) | Standard (Acarbose) IC₅₀ (μM) | Reference |
|---|---|---|---|
| Compound 12a | 18.25 | 58.8 | nih.gov |
| Compound 12d | 20.76 | 58.8 | nih.gov |
| Compound 12g | 24.24 | 58.8 | nih.gov |
| Compound 11c | 30.65 | 58.8 | nih.gov |
| Compound 9 | 3.9 | 38.3 | cmu.ac.th |
| Compound 1 | 5.9 | 38.3 | cmu.ac.th |
Urease Inhibition
Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. This enzymatic action can lead to an increase in local pH, which is a significant virulence factor for some pathogenic bacteria, including Helicobacter pylori, a major cause of gastritis and peptic ulcers. The inhibition of urease is, therefore, a key strategy in combating such infections.
Table 1: Urease Inhibitory Activity of Selected Heterocyclic Compounds
| Compound Class | Example Compound/Derivative | IC50 (µM) | Standard (Thiourea) IC50 (µM) |
| Imidazopyridine-based oxazoles | 4g, 4h, 4o, 4i analogs | 5.68 - 10.45 | Not specified in this study |
| Benzofuran-bearing thiazolidinones | Scaffolds 1-14 | 1.2 - 23.50 | 21.40 ± 0.21 |
This table presents data for related compound classes to illustrate the potential for urease inhibition within heterocyclic scaffolds, as specific data for this compound is not available.
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). The inhibition of these enzymes is a primary therapeutic approach for managing the symptoms of Alzheimer's disease, as it increases the levels of acetylcholine in the brain, thereby improving cognitive function.
Specific in vitro studies detailing the acetylcholinesterase and butyrylcholinesterase inhibitory activity of this compound have not been identified in the reviewed literature. However, the broader class of benzoxazole and oxazole (B20620) derivatives has been a subject of interest for cholinesterase inhibition. For example, some benzoxazole-oxadiazole analogues have been identified as inhibitors of both AChE and BChE. researchgate.net Similarly, certain trans-amino-5-arylethenyl-oxazole derivatives have shown a binding preference for BChE over AChE, with IC50 values in the micromolar range for BChE. nih.gov The inhibitory activity of these related structures suggests that the benzoxazole core could be a valuable pharmacophore for the design of new cholinesterase inhibitors.
Table 2: Cholinesterase Inhibitory Activity of Selected Oxazole Derivatives
| Compound Class | Enzyme Target | IC50 Range (µM) |
| (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones | Human AChE | 9 - 246 |
| trans-amino-4-/5-arylethenyl-oxazoles | BChE | Micromolar range |
| trans-amino-4-/5-arylethenyl-oxazoles | AChE | >100 |
This table provides data for related oxazole derivatives to contextualize the potential for cholinesterase inhibition, as specific data for this compound is not available.
Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)
Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes located on the outer mitochondrial membrane that are responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine. nih.gov Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are used in the treatment of Parkinson's disease. nih.gov
There are no specific in vitro studies on the monoamine oxidase inhibitory activity of this compound reported in the available literature. However, research on other benzoxazole derivatives has shown them to be potent MAO inhibitors. For instance, a series of 2-methylbenzo[d]oxazole derivatives were found to be potent inhibitors of both human MAO-A and MAO-B, with some compounds exhibiting IC50 values in the nanomolar range for MAO-B. researchgate.net Specifically, compounds with certain substitutions demonstrated high potency, with IC50 values as low as 0.0023 µM for MAO-B and 0.592 µM for MAO-A. researchgate.net These findings underscore the potential of the benzoxazole scaffold in the development of MAO inhibitors.
Table 3: Monoamine Oxidase Inhibitory Activity of Selected 2-Methylbenzo[d]oxazole Derivatives
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| Compound 2c | 0.670 | Not specified |
| Compound 2e | 0.592 | 0.0033 |
| Compound 1d | Not specified | 0.0023 |
This table shows the inhibitory concentrations for related 2-methylbenzo[d]oxazole derivatives, highlighting the potential of the benzoxazole core for MAO inhibition, as specific data for this compound is not available.
Antioxidant Properties and Radical Scavenging
Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. The antioxidant properties of chemical compounds are often evaluated through various in vitro assays that measure their ability to scavenge different types of free radicals.
In Vitro Free Radical Scavenging Assays (DPPH, ABTS)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common and reliable methods for screening the free radical scavenging activity of compounds. nih.govmdpi.com In the DPPH assay, antioxidants reduce the stable DPPH radical, causing a color change that can be measured spectrophotometrically. The ABTS assay involves the generation of the ABTS radical cation, which is then reduced by an antioxidant, again resulting in a color change.
Specific data from in vitro DPPH and ABTS radical scavenging assays for this compound are not available in the published literature. Research on other classes of heterocyclic compounds, such as 2-methoxyphenol derivatives, has demonstrated their potential antioxidant activity in these assays. researchgate.net The presence of a methoxyphenyl group in the target compound suggests a potential for antioxidant activity, as methoxy-substituted phenols are known to be effective radical scavengers.
Copper Reducing Capacity (CUPRAC)
The CUPRAC (Cupric Ion Reducing Antioxidant Capacity) assay is another spectrophotometric method used to determine the total antioxidant capacity of a substance. This assay is based on the reduction of the Cu(II)-neocuproine complex to the Cu(I)-neocuproine complex by an antioxidant, which results in a color change.
There are no specific in vitro studies reporting the copper-reducing capacity of this compound using the CUPRAC assay. The CUPRAC method is known for its applicability to a wide range of antioxidants, including both hydrophilic and lipophilic compounds. The structural features of this compound would, in principle, allow for evaluation by this method, but experimental data is currently lacking.
Structure Activity Relationship Sar Analysis of N 4 Methoxyphenyl Benzo D Oxazol 2 Amine Derivatives
Impact of N-(4-methoxyphenyl)benzo[d]oxazol-2-amine Core Modifications on Biological Profiles
Modifications to the central benzo[d]oxazol-2-amine core of this compound have a profound impact on the biological profile of the resulting derivatives. A key strategy in medicinal chemistry is bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties. This approach has been effectively utilized to probe the importance of the core structure.
One of the most significant core modifications studied is the isosteric replacement of the oxygen atom in the benzoxazole (B165842) ring with a sulfur atom, yielding the corresponding benzothiazole (B30560) scaffold. Research has shown that this substitution can significantly enhance biological activity. For instance, in a series of Aurora B kinase inhibitors, the 2-aminobenzothiazole (B30445) analogues demonstrated markedly improved inhibitory activity and selectivity compared to their 2-aminobenzoxazole (B146116) counterparts. nih.gov This suggests that the sulfur atom in the benzothiazole ring may engage in more favorable interactions with the target enzyme. The general trend for antitumor activity has been observed to follow the sequence: benzothiazole > benzoxazole > benzimidazole (B57391). nih.gov
Another core modification involves the replacement of the exocyclic amine linker. While direct analogues are limited in publicly available research, the broader field of medicinal chemistry offers insights. For example, the replacement of amide bonds with bioisosteres like 1,2,4-oxadiazoles has been shown to improve metabolic stability and potency in other classes of bioactive molecules. This strategy could potentially be applied to the 2-amino linker in this compound derivatives to modulate their pharmacokinetic and pharmacodynamic properties.
The following table summarizes the impact of core modifications on the biological activity of related benzoxazole derivatives.
| Core Modification | Resulting Scaffold | Impact on Biological Activity | Reference |
| Oxygen replaced by Sulfur | N-(4-methoxyphenyl)benzo[d]thiazol-2-amine | Generally increased anticancer activity. | nih.govnih.gov |
| Oxygen replaced by Nitrogen | N-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine | Generally decreased anticancer activity compared to benzoxazole and benzothiazole. | nih.gov |
This table illustrates general trends observed in related compound series.
Influence of Substituents on Benzo[d]oxazole Ring and N-Aryl Moiety on Biological Potency
The biological potency of this compound derivatives is highly sensitive to the nature and position of substituents on both the benzo[d]oxazole ring and the N-aryl moiety.
Substituents on the Benzo[d]oxazole Ring:
Systematic variation of substituents on the benzo[d]oxazole ring has revealed several key trends. Halogenation, for example, has been shown to modulate anticancer activity. In a series of 2-[(arylidene)cyanomethyl]-5-halobenzoxazoles, compounds bearing a fluorine atom at the 5-position exhibited significant activity against multiple human cancer cell lines.
Substituents on the N-Aryl Moiety:
The N-aryl group, specifically the 4-methoxyphenyl (B3050149) ring in the parent compound, is a critical determinant of biological activity. The methoxy (B1213986) group at the para-position appears to be favorable for certain biological activities. In a study of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines, which share a similar diarylamine pharmacophore, the 4-methoxy substitution was a common feature in potent tubulin polymerization inhibitors.
The following table presents data on the cytotoxic effects of a series of 2-amino-aryl-7-aryl-benzoxazole derivatives against the human lung cancer cell line A549, illustrating the impact of varying substituents.
| Compound | Substituent on Benzo[d]oxazole | Substituent on N-Aryl Moiety | A549 EC₅₀ (µM) |
| 12a | 7-phenyl | 4-methoxyphenyl | 1.8 |
| 12b | 7-phenyl | 4-chlorophenyl | 2.5 |
| 12c | 7-phenyl | 4-fluorophenyl | 2.1 |
| 12d | 7-phenyl | 4-(trifluoromethyl)phenyl | 1.5 |
| 12e | 7-(4-fluorophenyl) | 4-methoxyphenyl | 1.2 |
| 12f | 7-(4-fluorophenyl) | 4-chlorophenyl | 1.1 |
| 12g | 7-(4-fluorophenyl) | 4-fluorophenyl | 1.3 |
| 12h | 7-(4-fluorophenyl) | 4-(trifluoromethyl)phenyl | 0.9 |
| 12i | 7-(4-chlorophenyl) | 4-methoxyphenyl | 0.8 |
| 12j | 7-(4-chlorophenyl) | 4-chlorophenyl | 0.7 |
| 12k | 7-(4-chlorophenyl) | 4-fluorophenyl | 0.6 |
| 12l | 7-(4-chlorophenyl) | 4-(trifluoromethyl)phenyl | 0.4 |
Data adapted from a study on 2-amino-aryl-7-aryl-benzoxazole derivatives. pensoft.net
From this data, it is evident that the presence of a halogen, particularly chlorine, at the 7-position of the benzoxazole ring, coupled with an electron-withdrawing group like trifluoromethyl on the N-aryl ring, leads to increased cytotoxic potency against the A549 cell line.
Pharmacophore Development and Optimization for Enhanced Activity
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For benzoxazole derivatives, several pharmacophore models have been developed to guide the design of more potent anticancer agents.
A study on a series of benzoxazole derivatives with cytotoxic activity against HeLa cells led to the generation of a pharmacophore model consisting of two hydrogen bond acceptors (HBA) and one hydrophobic (Hp) feature. nih.gov The active compounds in the study were found to fit this model well, suggesting that these features are crucial for their cytotoxic effects. nih.gov
Another pharmacophore model for VEGFR-2 inhibitors identified four key requirements: a heterocyclic ring, a hydrogen bond donor/acceptor region, a central linker, and a hydrophobic region. nih.gov The this compound scaffold can be seen to align with these features, where the benzoxazole ring acts as the heterocycle, the amino group as a hydrogen bond donor/acceptor, and the methoxyphenyl group contributing to the hydrophobic interactions.
Optimization based on these models involves modifying the lead structure to better fit the identified pharmacophoric features. For instance, adding or repositioning hydrogen bond acceptors or modifying hydrophobic groups to enhance binding affinity with the biological target can lead to compounds with significantly improved activity. The development of these models is a continuous process, refined as more SAR data becomes available, ultimately accelerating the discovery of novel and more effective this compound-based therapeutics.
Advanced Applications in Chemical Biology Research
Utilization as Fluorescent Probes for Molecular Interactions
The benzoxazole (B165842) scaffold, a key feature of N-(4-methoxyphenyl)benzo[d]oxazol-2-amine, is integral to the design of fluorescent probes for investigating molecular interactions. While direct studies on this compound as a fluorescent probe are not extensively detailed in the provided context, the photophysical properties of closely related benzoxazole and N-arylaminobenzoxazole derivatives provide strong evidence for its potential in this application. These compounds are recognized for their fluorescence, which can be sensitive to the local environment, making them valuable tools for sensing and imaging in biological systems.
The core structure's potential is highlighted by research on analogous compounds. For instance, certain 2-arylbenzoxazole derivatives have been developed as fluorescent probes for sensing metal cations and pH changes. nih.gov Specifically, compounds like 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole demonstrate significant fluorescence enhancement under basic conditions and can selectively sense magnesium cations. nih.gov This sensitivity is attributed to the acidic nature of the fluorophenol moiety, which influences the electronic properties of the benzoxazole system. nih.gov
Furthermore, expanding the π-conjugated system of the benzoxazole core, such as in naphthalene-fused tricyclic and tetracyclic oxazoles, leads to compounds that fluoresce in the 340–430 nm region. mdpi.com The fluorescence properties of these N-substituted 2-aminobenzoxazoles can be modulated by the substituents on the N-phenyl ring. For example, an electron-withdrawing group like trifluoromethyl can enhance fluorescence quantum yield, whereas a methoxy (B1213986) group, as present in this compound, has been observed to result in negligible fluorescence in some tetracyclic systems. mdpi.com This substituent effect underscores the tunability of the photophysical properties of this class of compounds, allowing for the rational design of probes for specific molecular targets and interactions. Polycyclic aromatic compounds with amino groups at the 2-position of an oxazole (B20620) are anticipated to be functional probes, although their synthesis has been limited. mdpi.com
Role in Organic Synthesis as Building Blocks for Complex Molecules
This compound serves as a valuable building block in organic synthesis, providing a versatile scaffold for the construction of more complex, biologically active molecules. The 2-aminobenzoxazole (B146116) moiety is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of therapeutic applications. nih.gov Its utility stems from the ability to readily undergo further chemical modifications at several positions, including the amino group and the aromatic rings.
The synthesis of diverse derivatives demonstrates the role of the core N-aryl-2-aminobenzoxazole structure as a foundational element. For example, it is a precursor for creating novel benzoxazoles containing a 4-amino-butanamide moiety, which have been investigated for their anti-inflammatory properties. researchgate.net The synthetic pathway often involves leveraging the existing amine for amide coupling reactions or modifying the benzoxazole ring system. researchgate.net
Oxazoles, in general, are considered crucial building blocks for synthesizing functional organic materials and biologically active compounds. mdpi.com The synthesis of this compound and its analogues can be achieved through various methods, including the cyclization of precursors like N-(2-fluorophenyl)-4-methoxybenzamide. nih.gov This highlights the accessibility of the core structure for further elaboration. The development of synthetic methodologies, such as those using electrochemical reactions or microwave irradiation for related benzothiazoles, facilitates the creation of libraries of these compounds for drug discovery and material science. mdpi.comnih.gov The term "building block" is widely used in chemical literature to describe such foundational molecules that are commercially available or readily synthesized for use in constructing more elaborate chemical structures. nih.govenamine.netrsc.org The inherent structural features of this compound, combining a heterocyclic system with a reactive amine and a methoxy-substituted phenyl group, make it an important intermediate for developing new chemical entities. researchgate.netnih.gov
Challenges and Future Research Directions for N 4 Methoxyphenyl Benzo D Oxazol 2 Amine
Development of Novel and Sustainable Synthetic Routes for N-(4-methoxyphenyl)benzo[d]oxazol-2-amine and its Analogs
The advancement of this compound and its derivatives is closely linked to the innovation of synthetic methodologies that are not only efficient but also environmentally benign. Traditional synthetic methods are often being replaced by modern, sustainable practices.
Key areas of development include:
Green Chemistry Approaches: There is a significant push to adopt green synthetic methodologies that minimize waste, reduce energy consumption, and use less hazardous solvents. nih.gov Techniques such as microwave irradiation, ultrasound-assisted reactions, and mechanochemistry have been successfully employed for the synthesis of benzoxazole (B165842) derivatives, often resulting in high yields and cleaner reaction profiles. nih.govnih.govnih.gov For instance, the synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole, a structurally similar compound, has been achieved in good yield under solvent-free conditions using microwave irradiation. nih.gov
Electrochemical Synthesis: Electrochemical methods represent an environmentally friendly alternative for constructing polycyclic oxazole (B20620) systems. mdpi.com The synthesis of N-arylnaphtho- and anthra[2,3-d]oxazol-2-amines has been demonstrated using an electrochemical reaction with potassium iodide (KI) as an inexpensive and commercially available electrolytic mediator. mdpi.com This approach avoids harsh reagents and provides a pathway for creating complex analogs. mdpi.com
Catalytic Systems: The use of novel catalysts is another promising direction. Nanoparticles of zinc (II) oxide have been utilized as a catalyst for the condensation reaction to form Schiff bases, which are key intermediates in the synthesis of some benzoxazole derivatives. nih.gov However, challenges remain, such as in one-pot reactions where the formation of the Schiff base may predominate over the final cyclocondensation. nih.gov Future research could focus on developing catalysts that can efficiently drive the reaction to the desired benzoxazole product in a single step.
Novel Cyclization Strategies: Researchers are exploring new ways to form the benzoxazole ring. One reported method involves an N-deprotonation–O-SNAr (Nucleophilic Aromatic Substitution) cyclization sequence starting from anilide precursors. nih.gov This reaction proceeds in high yield by deprotonating the amide nitrogen, allowing the amide oxygen to cyclize onto an activated fluorobenzene (B45895) ring. nih.gov
The table below summarizes some modern synthetic methods applicable to benzoxazole synthesis.
| Method | Key Features | Advantages | Relevant Analogs |
| Microwave/Ultrasound | Use of microwave or ultrasound energy to accelerate reactions. | High yields, shorter reaction times, clean reactions. nih.govnih.gov | 2-(3,4-Disubstituted phenyl)benzoxazoles nih.govnih.gov |
| Electrochemical Synthesis | Employs electric current to drive cyclodesulfurization. | Environmentally friendly, uses inexpensive mediators (e.g., KI). mdpi.com | N-arylnaphtho[2,3-d]oxazol-2-amines mdpi.com |
| N-Deprotonation–O-SNAr | Cyclization of anilide precursors via an amide anion intermediate. | High yields for specific substituted benzoxazoles. nih.gov | 2-Phenyl-5-nitrobenzo[d]oxazole nih.gov |
Deeper Elucidation of Molecular Mechanisms Across Diverse Biological Targets
While various biological activities have been reported for the benzoxazole class, a deeper understanding of the specific molecular mechanisms of this compound and its analogs is crucial for their development as therapeutic agents.
Future research should focus on:
Identifying Specific Protein Targets: Many studies report broad biological effects, such as antiproliferative or anthelmintic activity, without identifying the precise molecular target. For example, while a simplified analog, N-(4-methoxyphenyl)pentanamide, shows anthelmintic properties, its exact mechanism is unexplored, though it is hypothesized to involve tubulin binding, similar to albendazole. nih.gov Pinpointing the direct protein interactions is a critical next step.
Mapping Signaling Pathways: For compounds with known targets, the downstream effects on cellular signaling pathways need to be thoroughly mapped. Some benzoxazole derivatives have been shown to exert neuroprotective effects by modulating the Akt/GSK-3β/NF-κB signaling pathway. nih.gov Investigating whether this compound engages similar pathways is a logical avenue for research.
Exploring Novel Therapeutic Areas: The structural motifs present in this compound are also found in drugs with diverse mechanisms. For instance, Apremilast, which contains a 3-ethoxy-4-methoxyphenyl group, is a known inhibitor of phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α). nih.gov This suggests that the this compound scaffold could be explored for anti-inflammatory or immunomodulatory activities by testing for inhibition of targets like PDE4.
Rational Design and Synthesis of Next-Generation Benzo[d]oxazol-2-amine Scaffolds with Tuned Biological Properties
Rational design, guided by structure-activity relationship (SAR) studies, is essential for creating next-generation benzoxazole compounds with improved potency, selectivity, and pharmacokinetic profiles.
Key strategies include:
Structure-Activity Relationship (SAR) Analysis: Systematic modification of the benzoxazole scaffold can reveal which substituents are critical for biological activity. Studies on related compounds have shown that the position and nature of substituents significantly impact their efficacy. For example, in a series of antiproliferative benzoxazole derivatives, those with a methoxy (B1213986) group at position 3 of the phenyl ring generally exhibited higher activity. nih.gov Similarly, the design of novel 1,4-benzoxazines indicated that the inclusion of hydroxyl groups and a para-amino group on the aryl rings enhanced anticancer potency. mdpi.com
Computational Modeling: Molecular docking and other computational tools can predict the binding modes of benzoxazole derivatives with potential protein targets. This allows for the in silico screening of virtual libraries of compounds and helps prioritize the synthesis of candidates with the highest predicted affinity and desired biological effect.
Bioisosteric Replacement: The core benzoxazole ring or its substituents can be replaced with other chemical groups (bioisosteres) that retain similar physical or chemical properties to enhance biological activity or improve drug-like properties. Structure-activity relationship studies have revealed that in some cases, activity follows the heterocyclic sequence benzothiazole (B30560) > benzoxazole > benzimidazole (B57391), indicating that replacing the oxygen atom with sulfur or nitrogen could be a viable strategy to modulate activity. nih.gov
Exploration of this compound in Emerging Research Areas (e.g., Probe Development for Specific Biological Processes)
Beyond therapeutic applications, the unique chemical and physical properties of the this compound scaffold make it a candidate for use in emerging research areas, particularly as a molecular probe.
Future exploration should include:
Fluorescent Probe Development: Many benzoxazole and related heterocyclic compounds exhibit intrinsic fluorescence. mdpi.comnih.gov This property can be harnessed to develop probes for sensing specific analytes or monitoring biological processes. For example, polycyclic 2-aminonaphthoxazoles are expected to be functional probes, and their spectroscopic properties have been investigated. mdpi.com An analog, N-(4-methoxyphenyl)naphtho[2,3-d]oxazol-2-amine, was synthesized and its optical properties were studied, revealing its potential, or lack thereof, in certain fluorescent applications. mdpi.com Other related structures, such as 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, have been successfully applied as fluorescent probes for sensing pH changes and specific metal cations like magnesium. nih.gov This precedent strongly supports the investigation of this compound and its derivatives for similar purposes.
Materials Science: The rigid, planar structure and potential for π-conjugated systems in benzoxazole derivatives make them interesting candidates for organic electronics and other materials science applications. Research into their photophysical properties, such as absorption and emission spectra, could uncover novel uses in this field.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-(4-methoxyphenyl)benzo[d]oxazol-2-amine?
The compound is synthesized via cyclization of thiourea intermediates under reflux conditions. Key steps include:
- Reacting 1-(substituted-2-hydroxyphenyl)-3-(4-methoxyphenyl)thiourea with iodine in dimethylformamide (DMF) at 110–120°C for 4–6 hours .
- Purification via silica gel column chromatography (hexane/ethyl acetate 3:1) yields the product (45–86% yields) .
- Critical parameters: Temperature control (±2°C), solvent polarity for optimal cyclization, and TLC monitoring (Rf = 0.39 in hexane/CH2Cl2 8:2) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- 1H NMR : Key signals include δ 8.79 (s, NH), 7.55–6.90 (aromatic protons), and 3.82 (s, OCH3) in DMSO-d6 .
- FTIR : Peaks at 1620–1650 cm⁻¹ (C=N stretching) and 1270 cm⁻¹ (C-O-C linkage) confirm the benzoxazole core .
- HRMS : Observed [M+H]+ at m/z 242.1664 (calculated 240.2662) validates molecular formula C14H13N2O2 .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro or methyl groups) alter the compound’s biological activity?
- Nitro substituents : Derivatives like N-(2-methoxy-4-nitrophenyl)benzo[d]oxazol-2-amine show enhanced anti-inflammatory activity by suppressing IL-6 mRNA expression (IC50 = 3.2 µM) .
- Methyl groups : 6-Methyl substitution increases lipophilicity (logP +0.4), improving membrane permeability in cellular assays .
- Fluorine incorporation : Analogues with 4-fluoro substitution exhibit 2.5-fold higher binding affinity to carbonic anhydrase isoforms (Ki = 12 nM) .
Q. What computational strategies predict the compound’s interaction with biological targets like RSK2 or IL-6?
- Molecular docking : AutoDock Vina simulations reveal hydrogen bonding between the benzoxazole NH and RSK2’s Glu135 residue (ΔG = −8.2 kcal/mol) .
- 3D-QSAR : CoMFA models (q² = 0.78) correlate methoxy group orientation with STAT3 inhibition .
- MD simulations : 100-ns trajectories show stable binding of the compound to IL-6’s gp130 subunit (RMSD < 2.0 Å) .
Q. How does crystallographic data inform the compound’s reactivity and supramolecular assembly?
- Crystal packing : Intermolecular C–H⋯O interactions (2.85–3.10 Å) stabilize the lattice, with dihedral angles of 10.66–32.38° between aromatic rings .
- Tautomerism : X-ray diffraction confirms the Z-configuration of the imino group in derivatives, which dictates regioselectivity in electrophilic substitutions .
Methodological Considerations
Q. What in vitro assays are suitable for evaluating the compound’s antimicrobial efficacy?
- MIC assays : Test against Gram-positive bacteria (e.g., S. aureus ATCC 25923) using broth microdilution (range: 1–128 µg/mL) .
- Time-kill kinetics : Monitor bactericidal effects at 2× MIC over 24 hours, with CFU counts every 4 hours .
- Biofilm disruption : Crystal violet staining quantifies biofilm biomass reduction (≥50% at 16 µg/mL) .
Q. How can NMR-based metabolomics elucidate the compound’s mechanism of action?
- 1H-13C HSQC : Track changes in microbial metabolite pools (e.g., ATP, NAD+) after treatment .
- STD-NMR : Identify direct binding to target proteins (e.g., STAT3) via saturation transfer difference signals .
Data Contradictions and Resolutions
Q. Why do reported melting points vary between 138–140°C and 168–171°C for similar derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
